molecular formula C8H16S B13146297 3,5-Dimethylcyclohexane-1-thiol

3,5-Dimethylcyclohexane-1-thiol

Katalognummer: B13146297
Molekulargewicht: 144.28 g/mol
InChI-Schlüssel: XIKAEBLEOHLHEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylcyclohexane-1-thiol: is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by the presence of two methyl groups at the 3 and 5 positions and a thiol group (-SH) at the 1 position. Thiols are known for their strong and often unpleasant odors, which is a notable property of this compound as well.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the thiolation of 3,5-dimethylcyclohexanol. This process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale thiolation processes using similar reagents but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: The thiol group can be reduced to a sulfide under specific conditions.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Sulfides.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylcyclohexane-1-thiol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Dimethylcyclohexane-1-thiol involves its thiol group, which can interact with various molecular targets. Thiols are known to form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, protein folding, and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethylcyclohexanol: An alcohol derivative with similar structural features but different chemical properties.

    3,5-Dimethylcyclohexanone: A ketone derivative used as an intermediate in the synthesis of 3,5-Dimethylcyclohexane-1-thiol.

    Cyclohexanethiol: A thiol with a similar structure but without the methyl groups at the 3 and 5 positions.

Uniqueness

This compound is unique due to the presence of both the thiol group and the two methyl groups, which influence its reactivity and physical properties. The methyl groups can affect the steric hindrance and electronic environment of the thiol group, leading to distinct chemical behavior compared to other thiols .

Eigenschaften

Molekularformel

C8H16S

Molekulargewicht

144.28 g/mol

IUPAC-Name

3,5-dimethylcyclohexane-1-thiol

InChI

InChI=1S/C8H16S/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

XIKAEBLEOHLHEI-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC(C1)S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.